molecular formula C13H10N2O3 B2631975 1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid CAS No. 333431-97-3

1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid

Cat. No.: B2631975
CAS No.: 333431-97-3
M. Wt: 242.234
InChI Key: MPSDNRSOZFZWTO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been utilized in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis. For example, researchers have developed methods for the functionalization reactions of related compounds, leading to the synthesis of novel structures with potential applications in materials science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005). Similarly, derivatives suspected of having antituberculotic activity have been synthesized, showcasing the role of such compounds in medicinal chemistry (Bukowski & Janowiec, 1996). These efforts underline the compound's significance in the synthesis of biologically active molecules.

Applications in Material Science

The compound's derivatives have been incorporated into the design of metal-organic frameworks (MOFs) and coordination complexes, illustrating its utility in creating materials with potential applications ranging from catalysis to sensing. For instance, Ag(I) complexes involving similar heterocyclic acids have been synthesized and characterized, revealing interesting structural features and luminescent properties, which could be leveraged in the development of new materials with specific optical properties (Zheng et al., 2014).

Antioxidant and Antimicrobial Activities

Research on derivatives of the compound has also demonstrated significant antioxidant and antimicrobial activities, suggesting potential for these compounds in therapeutic applications. A study highlighted the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities, revealing compounds with high activity against various pathogens (Bassyouni et al., 2012). This area of research indicates the compound's relevance in the discovery and development of new antimicrobial agents.

Chemical Analysis and Sensing Applications

Furthermore, derivatives of this compound have been used in the development of efficient gas chromatographic methods for the determination of herbicides, demonstrating the compound's applicability in analytical chemistry and environmental monitoring (Anisuzzaman et al., 2000). This research showcases the potential for such compounds in the development of sensitive and selective analytical methods for environmental pollutants.

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions in the field of imidazole derivatives are promising. Researchers have developed and refined a variety of alternative synthetic protocols for these molecules . Moreover, emphasis is placed on green methods that support contemporary environmental and safety improvements .

Properties

IUPAC Name

3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-7-6-10(16)15-9-5-3-2-4-8(9)14-12(15)11(7)13(17)18/h2-6,14H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIABVTUBWSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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